molecular formula C6H16Cl2N2 B2686783 (5R)-5-Methyl-1,4-diazepane;dihydrochloride CAS No. 2416217-77-9

(5R)-5-Methyl-1,4-diazepane;dihydrochloride

Cat. No. B2686783
M. Wt: 187.11
InChI Key: PCSCFJLGJHWKJL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5R)-5-Methyl-1,4-diazepane;dihydrochloride” is a chemical compound with the CAS Number: 2416217-77-9 . It has a molecular weight of 187.11 and its IUPAC name is ®-5-methyl-1,4-diazepane dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H14N2.2ClH/c1-6-2-3-7-4-5-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1…/s1 .


Physical And Chemical Properties Analysis

This compound is a powder and it’s stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Regiospecific Synthesis and Structural Studies

A study by Alonso et al. (2020) focused on the synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, demonstrating regiospecific preparation methods. The structural elucidation, including the X-ray crystal structure of one compound, highlighted the conformational aspects influenced by the diazepin-2-one moiety, providing insights into the torsional behavior of adjacent rings and their chemical shifts. This research contributes to the understanding of the structural nuances of diazepine derivatives, which could influence their pharmacological properties (Alonso et al., 2020).

Novel Heterocycle Synthesis

The synthesis of a compound containing a seven-membered diazepane ring, which adopts a boat conformation, was reported by Toze et al. (2011). This study not only adds to the repertoire of synthetic methods for diazepane-containing compounds but also underscores the versatility of such structures in forming complex molecular architectures through weak intermolecular interactions (Toze et al., 2011).

Coordination Compounds and Structural Effects

Research by Morgan et al. (1983) delved into the preparation of coordination compounds involving a diazepane amine alcohol and their complexes with nickel(II) and copper(II). The study provided valuable information on the conformational behavior of these complexes, including the diazepane ring adopting a boat conformation and the determination of several structural effects. This research could have implications for the development of metal-based therapeutics or catalysts involving diazepane derivatives (Morgan et al., 1983).

Metal Carbene Precursors for Synthetic Applications

A study by Ren et al. (2017) explored the use of 4-diazoisochroman-3-imines, a new class of metal carbene precursors, for the synthesis of isochromene derivatives. This research highlights the synthetic utility of diazepine and related structures in facilitating complex chemical transformations, potentially leading to new materials or pharmacologically active compounds (Ren et al., 2017).

Cyclometallated Derivatives for Therapeutic Applications

Stoccoro et al. (1994) synthesized cyclometallated derivatives of platinum(II) derived from 1,4-benzodiazepin-2-ones, including a molecule containing both a neutral and a deprotonated 1,4-benzodiazepin-2-one (DIAZEPAM). The structural characterization of these complexes and their potential as therapeutic agents underscore the relevance of diazepine derivatives in medicinal chemistry (Stoccoro et al., 1994).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(5R)-5-methyl-1,4-diazepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-6-2-3-7-4-5-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSNHHJBAPATCL-QYCVXMPOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNCCN1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R)-5-Methyl-1,4-diazepane dihydrochloride

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